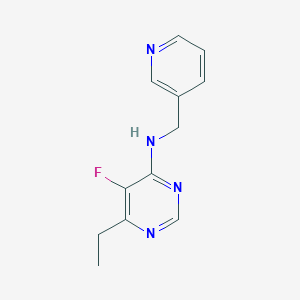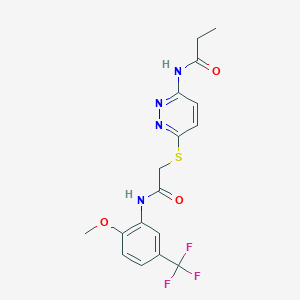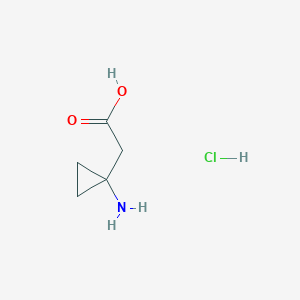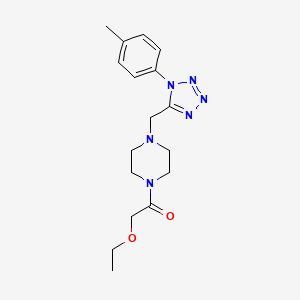![molecular formula C21H17ClN6O2 B2912795 8-(2-Chlorophenyl)-1-methyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921855-65-4](/img/structure/B2912795.png)
8-(2-Chlorophenyl)-1-methyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of Compound X involves intricate steps. Researchers have explored various methodologies, including multistep synthetic routes. Notably, the use of 3-amino-1,2,4-triazole as a key building block has gained attention. Efficient synthetic strategies are crucial for accessing new 1,2,4-triazole-containing scaffolds, which may serve as potential drug candidates .
Molecular Structure Analysis
The molecular formula of Compound X is C22H19ClN6O2 . Its molecular weight is approximately 434.88 g/mol . The 3D structure reveals the arrangement of atoms, bonds, and substituents. The N–C–S linkage within the skeleton contributes to its biological activity .
Scientific Research Applications
Calcium Channel Blocker Derivative
Amlodipine, the parent compound, is a well-known calcium channel blocker used to manage hypertension and angina. Its long duration of action makes it clinically valuable . The degradation product shares structural features with Amlodipine, and understanding its crystal structure aids in drug development and optimization.
Material Science Applications
The 1,2,4-triazole moiety in this compound has interesting properties. Triazoles can act as ligands, forming coordination complexes with transition metal ions. Their electron-deficient nature makes them promising for electron transport and hole-blocking applications in material science .
Antifungal Agents
Triazoles exhibit antimicrobial activity. While this specific compound hasn’t been directly tested, related 1,2,3-triazoles have demonstrated antifungal effects against Candida albicans and Rhizopus oryzae . Further exploration could reveal its potential as an antifungal agent.
Regioselective Synthesis
The 3-amino-1,2,4-triazole scaffold is valuable for drug design. Methods for regioselective N1-substitution allow rapid synthesis of diverse derivatives, which can be explored for various biological activities .
properties
IUPAC Name |
8-(2-chlorophenyl)-1-methyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN6O2/c1-12-6-5-7-13(10-12)11-27-16-18(29)23-21(30)26(2)19(16)28-17(24-25-20(27)28)14-8-3-4-9-15(14)22/h3-10H,11H2,1-2H3,(H,23,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYNXVGMFUETDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N(C(=O)NC3=O)C)N4C2=NN=C4C5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 41749821 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-4-(dimethylamino)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2912716.png)


![7-[2-(Benzooxazol-2-ylsulfanyl)-ethyl]-3-methyl-8-(4-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione](/img/structure/B2912721.png)
![5-Chloro-2-[4-[4-(4-phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine](/img/structure/B2912723.png)

![1-(4-chlorophenyl)-4-(2-(thiophen-2-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2912727.png)

![N-{1-[(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]piperidin-4-yl}-4-methylbenzenesulfonamide](/img/structure/B2912729.png)
![3,6-dichloro-N-{4-[(2-methylpiperidin-1-yl)methyl]phenyl}pyridine-2-carboxamide](/img/structure/B2912730.png)


